molecular formula C15H11ClN2O6 B2479900 2-[(5-Chloro-2-methoxyphenyl)carbamoyl]-3-nitrobenzoic acid CAS No. 326884-34-8

2-[(5-Chloro-2-methoxyphenyl)carbamoyl]-3-nitrobenzoic acid

Cat. No.: B2479900
CAS No.: 326884-34-8
M. Wt: 350.71
InChI Key: OWWNQQGLGIWUSK-UHFFFAOYSA-N
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Description

2-[(5-Chloro-2-methoxyphenyl)carbamoyl]-3-nitrobenzoic acid is an organic compound that features a nitrobenzoic acid core substituted with a 5-chloro-2-methoxyphenyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chloro-2-methoxyphenyl)carbamoyl]-3-nitrobenzoic acid typically involves the following steps:

    Nitration: The nitration of benzoic acid to introduce the nitro group at the 3-position.

    Carbamoylation: The formation of the carbamoyl group by reacting 5-chloro-2-methoxyaniline with an appropriate isocyanate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and chlorination processes, followed by carbamoylation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chloro-2-methoxyphenyl)carbamoyl]-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

    Hydrolysis: The carbamoyl group can be hydrolyzed to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products Formed

    Reduction: 2-[(5-Amino-2-methoxyphenyl)carbamoyl]-3-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 5-Chloro-2-methoxyaniline and 3-nitrobenzoic acid.

Scientific Research Applications

2-[(5-Chloro-2-methoxyphenyl)carbamoyl]-3-nitrobenzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: It can be incorporated into polymers to modify their properties.

    Biological Studies: It can be used to study the effects of nitro and carbamoyl groups on biological systems.

Mechanism of Action

The mechanism of action of 2-[(5-Chloro-2-methoxyphenyl)carbamoyl]-3-nitrobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates, while the carbamoyl group can form hydrogen bonds with target molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Chloro-2-methoxyphenyl)carbamoyl]-4-nitrobenzoic acid
  • 2-[(5-Chloro-2-methoxyphenyl)carbamoyl]-3-aminobenzoic acid

Uniqueness

2-[(5-Chloro-2-methoxyphenyl)carbamoyl]-3-nitrobenzoic acid is unique due to the specific positioning of the nitro and carbamoyl groups, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-[(5-chloro-2-methoxyphenyl)carbamoyl]-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O6/c1-24-12-6-5-8(16)7-10(12)17-14(19)13-9(15(20)21)3-2-4-11(13)18(22)23/h2-7H,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWNQQGLGIWUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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